5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine
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Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine: is a chemical compound with the molecular formula C11H20N2OSi It is a derivative of pyridine, where the 2-amino group is substituted with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as pyridine in a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at 0°C initially and then allowing it to rise to room temperature over a period of time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyloxy group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tert-butyldimethylsilyl chloride (TBDMSCl): Used for the protection of hydroxyl groups.
Pyridine: Acts as a base in the protection reaction.
Dichloromethane: Used as a solvent in various reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine is not well-documented. it is known that the tert-butyldimethylsilyloxy group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. This protection mechanism is crucial in synthetic chemistry for the preparation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyldimethylsilyl chloride (TBDMSCl): Used for the protection of hydroxyl groups in various compounds.
5-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-2-amine: A similar compound with a slightly different structure and potentially different reactivity.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry for the preparation of specialized compounds .
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNARUOFCLVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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